![molecular formula C20H25N3O4S B2476734 1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone CAS No. 878054-19-4](/img/structure/B2476734.png)
1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone
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Overview
Description
1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone, also known as MIET, is a chemical compound that has gained significant attention in the field of scientific research. MIET is a thioether derivative of indole-3-acetone and has a molecular weight of 466.6 g/mol. It is a white to off-white powder that is soluble in water and organic solvents. MIET is widely used in the research community due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism by which anticancer drugs work. 1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone in lab experiments is its potent anticancer activity. 1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using 1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are a number of future directions for research on 1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone. One area of research is to investigate the potential use of 1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone in combination with other anticancer drugs to enhance their effectiveness. Another area of research is to investigate the mechanism of action of 1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone in more detail, in order to better understand how it works and how it can be optimized for use in cancer treatment. Finally, there is potential for 1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone to be used in other areas of scientific research, such as in the development of new antibiotics or antifungal agents.
Synthesis Methods
The synthesis of 1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone involves the reaction of indole-3-acetone with 2-(morpholinothio)acetic acid under alkaline conditions. The reaction is carried out at room temperature and the yield of 1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone is typically around 70%. The purity of the compound can be improved by recrystallization from suitable solvents.
Scientific Research Applications
1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone is in the field of cancer research. 1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. It works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
properties
IUPAC Name |
1-morpholin-4-yl-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c24-19(21-5-9-26-10-6-21)14-23-13-18(16-3-1-2-4-17(16)23)28-15-20(25)22-7-11-27-12-8-22/h1-4,13H,5-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWPZMSIIKUCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-morpholino-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone |
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